2-Bromo-5-(1,1-difluoropentyl)thiophene
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Overview
Description
2-Bromo-5-(1,1-difluoropentyl)thiophene is an organosulfur compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the second position and a 1,1-difluoropentyl group at the fifth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1,1-difluoropentyl)thiophene can be achieved through several methods. One common approach involves the bromination of thiophene followed by the introduction of the 1,1-difluoropentyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent introduction of the 1,1-difluoropentyl group can be achieved through a Grignard reaction or a similar organometallic coupling reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1,1-difluoropentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoropentyl group using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated thiophenes and modified difluoropentyl groups.
Scientific Research Applications
2-Bromo-5-(1,1-difluoropentyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1,1-difluoropentyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropentyl groups can influence its binding affinity and selectivity for these targets. In materials science, its electronic properties are leveraged to enhance the performance of organic semiconductors and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the difluoropentyl group, making it less hydrophobic and potentially less bioactive.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of the difluoropentyl group, leading to different reactivity and applications.
2,5-Dibromothiophene: Contains two bromine atoms, which can lead to different substitution patterns and reactivity
Uniqueness
2-Bromo-5-(1,1-difluoropentyl)thiophene is unique due to the presence of both a bromine atom and a 1,1-difluoropentyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
249758-79-0 |
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Molecular Formula |
C9H11BrF2S |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
2-bromo-5-(1,1-difluoropentyl)thiophene |
InChI |
InChI=1S/C9H11BrF2S/c1-2-3-6-9(11,12)7-4-5-8(10)13-7/h4-5H,2-3,6H2,1H3 |
InChI Key |
DUUXTQLDVCAQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(S1)Br)(F)F |
Origin of Product |
United States |
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